

Quantum chemical calculations for Isophorone oxide

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Compound of Interest

Compound Name: Isophorone oxide

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An In-Depth Technical Guide to Quantum Chemical Calculations for **Isophorone Oxide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone oxide (4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) is an oxygenated derivative of isophorone, a well-known α,β -unsaturated cyclic ketone.^[1] As a chiral epoxide with a ketone functional group, it serves as a versatile building block in organic synthesis and is of interest in medicinal chemistry and drug development. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for its application.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental route to probe the molecular properties of **isophorone oxide** with high accuracy.^[2] These computational methods allow for the prediction of geometric parameters, vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and thermodynamic properties, offering deep insights that complement experimental data.^[3] This guide details the standard computational methodologies for such calculations and presents representative data to illustrate the expected outcomes.

Computational Methodology

A robust computational protocol is essential for obtaining reliable and reproducible results. The methods outlined below represent a standard and widely accepted approach for the quantum

chemical analysis of organic molecules like **isophorone oxide**.[\[4\]](#)[\[5\]](#)

1. Software and Hardware: All calculations are typically performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. High-performance computing clusters are generally required to handle the computational demands, especially for frequency and NMR calculations with large basis sets.

2. Geometry Optimization: The first step involves finding the minimum energy structure of the **isophorone oxide** molecule. This is achieved through geometry optimization. A common and effective level of theory for this purpose is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311+G(d,p).[\[6\]](#)[\[7\]](#) The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing bonding environments correctly. The optimization process continues until the forces on each atom are negligible and the structure represents a true energy minimum on the potential energy surface.

3. Vibrational Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)).[\[6\]](#) This serves two primary purposes:

- Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.
- Prediction of Spectra: The calculation yields harmonic vibrational frequencies and infrared (IR) intensities, which can be directly compared to experimental IR spectra.[\[8\]](#) Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) for better agreement.[\[6\]](#)

4. NMR Chemical Shift Calculation: Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[\[9\]](#) This is typically performed on the previously optimized geometry. The calculations provide absolute shielding values (σ), which are then converted to chemical shifts (δ) relative to a reference compound, usually Tetramethylsilane (TMS), calculated at the same level of theory ($\delta = \sigma_{\text{ref}} - \sigma_{\text{sample}}$).[\[4\]](#) The B3LYP functional with the 6-311+G(2d,p) basis set often provides a good balance of accuracy and computational cost for both ^1H and ^{13}C NMR predictions.[\[4\]](#)

5. Thermodynamic Properties: The output from the frequency calculation also provides the necessary data to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G) at a specified temperature and pressure (e.g., 298.15 K and 1 atm).

Results and Data Presentation

The following tables summarize representative quantitative data that would be obtained from quantum chemical calculations on **isophorone oxide** at the B3LYP/6-311+G(d,p) level of theory. This data is illustrative and serves to exemplify the output of a typical computational study.

Structural Properties

The optimized geometry provides precise bond lengths and angles, defining the molecule's 3D structure.

Table 1: Selected Calculated Bond Lengths for **Isophorone Oxide**.

Bond	Bond Length (Å)
C=O (Ketone)	1.215
C-O (Epoxide)	1.452
C-C (Epoxide)	1.480

| C-C (Ring) | 1.530 - 1.550 |

Table 2: Selected Calculated Bond Angles for **Isophorone Oxide**.

Angle	Bond Angle (°)
O=C-C	123.5
C-O-C (Epoxide)	61.2

| C-C-C (Ring) | 109.0 - 114.0 |

Spectroscopic Properties

Computational spectroscopy is a key tool for interpreting experimental data and assigning spectral features to specific molecular motions or chemical environments.

Table 3: Illustrative Calculated Vibrational Frequencies and Experimental Comparison.

Vibrational Mode	Calculated Frequency (cm ⁻¹ , scaled)	Experimental IR (cm ⁻¹)
C-H Stretch (Alkyl)	2880 - 2995	~2940[8]
C=O Stretch (Ketone)	1715	~1722[10]
C-H Bend	1370 - 1460	Not specified
C-O-C Stretch (Epoxide, sym.)	1255	Not specified

| C-O-C Bend (Epoxide, asym.) | 845 | Not specified |

Table 4: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) vs. TMS.

Atom	Atom Type	Calculated Chemical Shift (δ , ppm)
C1	Carbonyl (C=O)	206.5
C2	Epoxide C-O	65.8
C3	Epoxide C-O	62.1
C4	Quaternary C(CH ₃) ₂	35.2
C5	Methylene (-CH ₂ -)	51.0
C6	Methylene (-CH ₂ -)	46.5
C7, C8	Methyl (-CH ₃) on C4	28.5, 27.8
C9	Methyl (-CH ₃) on C3	21.0
H (on C2)	Epoxide H	3.1
H (on C5, C6)	Methylene H's	1.8 - 2.5
H (on C7, C8, C9)	Methyl H's	1.0 - 1.4

Note: Experimental NMR data is available on databases like PubChem for comparison.[\[11\]](#)

Thermodynamic Properties

These values are crucial for understanding the stability of **isophorone oxide** and predicting the thermodynamics of its reactions.

Table 5: Calculated Thermodynamic Parameters at 298.15 K and 1 atm.

Property	Value
Zero-Point Vibrational Energy (ZPVE)	115.5 kcal/mol
Enthalpy (H)	-368.5 Hartrees

| Gibbs Free Energy (G) | -368.6 Hartrees |

Experimental Protocols

A reliable synthesis is required to obtain a sample for experimental characterization, which can then be used to validate the computational results.

Protocol: Synthesis of **Isophorone Oxide** via Epoxidation of Isophorone

This procedure is adapted from established literature methods.

Materials:

- Isophorone (0.4 mole)
- 30% Aqueous Hydrogen Peroxide (1.2 moles)
- Methanol (400 mL)
- 6N Aqueous Sodium Hydroxide (0.2 mole)
- Ether
- Anhydrous Magnesium Sulfate
- Water

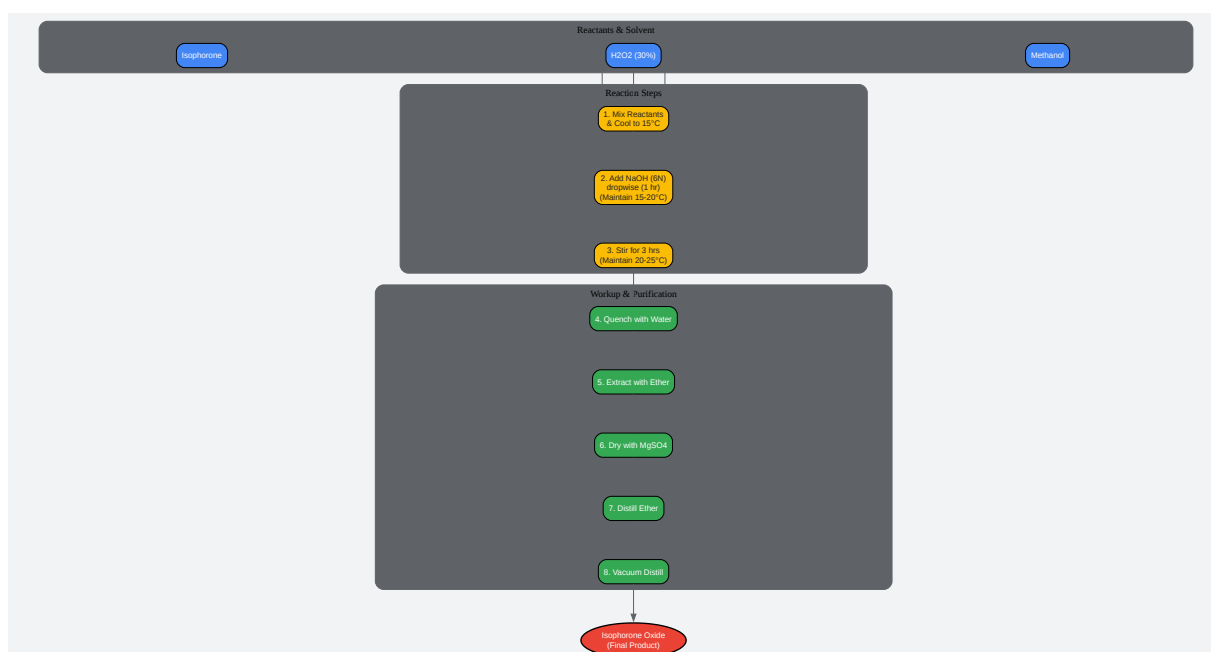
Procedure:

- A solution of 55.2 g (0.4 mole) of isophorone and 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide in 400 mL of methanol is placed in a 1-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer.
- The flask is cooled to 15°C in an ice bath.
- 33 mL (0.2 mole) of 6N aqueous sodium hydroxide is added dropwise with stirring over a period of 1 hour. The temperature must be maintained between 15–20°C during the addition. If the temperature falls below 15°C, the reaction may not initiate properly.

- After the addition is complete, the mixture is stirred for an additional 3 hours while maintaining a temperature of 20–25°C.
- The reaction mixture is then poured into 500 mL of water and extracted with two 400-mL portions of ether.
- The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.
- The bulk of the ether is removed by distillation at atmospheric pressure.
- The remaining liquid is distilled under reduced pressure to yield **isophorone oxide** (typical yield: 70–72%).

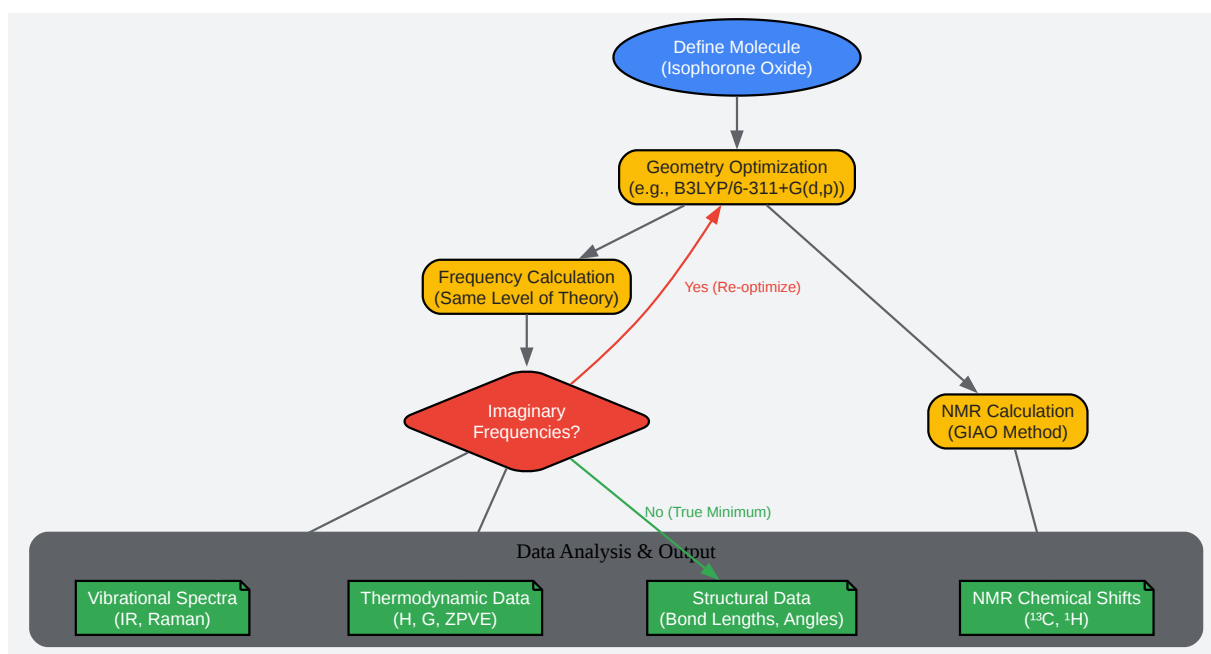
Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.



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Caption: Experimental workflow for the synthesis of **isophorone oxide**.



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Caption: Logical workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations offer an indispensable toolkit for the modern researcher, providing a detailed picture of molecular properties that can be difficult or time-consuming to obtain experimentally. For **isophorone oxide**, DFT methods can reliably predict its geometry, spectroscopic signatures, and thermodynamic stability. This computational data, when used in conjunction with experimental validation, accelerates research and development by enabling a deeper understanding of the molecule's behavior, guiding synthetic efforts, and providing insights for applications in fields like drug discovery. The methodologies and representative data presented in this guide serve as a robust starting point for any researcher looking to apply computational chemistry to the study of **isophorone oxide** and related compounds.

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